molecular formula C22H32O8 B3025796 HT-2 Toxin 13C22 CAS No. 1486469-92-4

HT-2 Toxin 13C22

Cat. No.: B3025796
CAS No.: 1486469-92-4
M. Wt: 446.32 g/mol
InChI Key: PNKLMTPXERFKEN-IDXVHKSDSA-N
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Description

HT-2 Toxin 13C22 is a stable isotope-labeled mycotoxin, specifically a trichothecene, which is a type of secondary metabolite produced by various species of Fusarium fungi. This compound is often used in environmental and food safety testing due to its stable isotope labeling, which allows for precise quantification and analysis in various matrices .

Scientific Research Applications

HT-2 Toxin 13C22 has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for HT-2 Toxin 13C22 can be found on the Cayman Chemical website . It is intended for use as an internal standard for the quantification of HT-2 toxin .

Future Directions

HT-2 Toxin 13C22 is intended for use as an internal standard for the quantification of HT-2 toxin . It is available for purchase from various suppliers .

Preparation Methods

Synthetic Routes and Reaction Conditions: HT-2 Toxin 13C22 is synthesized through a series of chemical reactions that incorporate carbon-13 isotopes into the molecular structure. The synthesis typically involves the use of labeled precursors and reagents to ensure the incorporation of the stable isotope at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced chemical techniques and equipment. The process includes the purification of the compound to achieve high purity levels required for analytical standards. The final product is often dissolved in acetonitrile to create a stable solution suitable for laboratory use .

Chemical Reactions Analysis

Types of Reactions: HT-2 Toxin 13C22 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Comparison with Similar Compounds

HT-2 Toxin 13C22 is similar to other trichothecene mycotoxins, such as T-2 Toxin and Deoxynivalenol. its stable isotope labeling makes it unique for analytical purposes. The incorporation of carbon-13 isotopes allows for more accurate and sensitive detection and quantification in complex matrices. Similar compounds include:

    T-2 Toxin: Another trichothecene mycotoxin with similar toxicological properties but without stable isotope labeling.

This compound stands out due to its enhanced analytical capabilities, making it a valuable tool in scientific research and industry .

Properties

IUPAC Name

[(2'R,4'S,7'R,10'R,11'S)-2'-(acetyloxy(113C)methyl)-10',11'-dihydroxy-1',5'-di((113C)methyl)spiro[(2,3-13C2)oxirane-2,12'-8-oxatricyclo[7.2.1.02,7]dodec-5-ene]-4'-yl] 3-(113C)methyl(1,2,3,4-13C4)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14-,15+,17+,18+,19?,20?,21+,22?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKLMTPXERFKEN-IDXVHKSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C]1=[13CH][13C@@H]2[13C@]([13CH2][13C@@H]1O[13C](=O)[13CH2][13CH]([13CH3])[13CH3])([13C]3([13C@@H]([13C@H]([13CH]([13C]34[13CH2]O4)O2)O)O)[13CH3])[13CH2]O[13C](=O)[13CH3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486469-92-4
Record name 1486469-92-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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